Lawsone-d4

Quantitative Bioanalysis Isotope Dilution Mass Spectrometry Internal Standard

Quantitative analysis of lawsone in biological fluids or henna extracts requires a stable isotope internal standard to correct matrix effects. Lawsone-d4 solves this with a +4.02 Da mass shift over the analyte. - Isotopic enrichment: ≥98 atom% deuterium, chemical purity ≥98%. - Enables MRM transitions (e.g., 179→125) with minimal cross-talk. - Certified for PK/ADME studies and environmental monitoring.

Molecular Formula C10H6O3
Molecular Weight 178.18 g/mol
Cat. No. B12418939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLawsone-d4
Molecular FormulaC10H6O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)C2=O)O
InChIInChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H/i1D,2D,3D,4D
InChIKeyWVCHIGAIXREVNS-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lawsone-d4: Deuterated Internal Standard for Bioanalysis


Lawsone-d4 is a deuterium-labeled analogue of lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone dye derived from the leaves of Lawsonia inermis (henna) [1]. The compound is synthesized by replacing the four aromatic protons on the naphthoquinone ring with deuterium (2H) atoms, resulting in a molecular formula of C10H2D4O3 and a molecular weight of 178.18 g/mol [2]. As a stable isotope-labeled internal standard (SIL-IS), Lawsone-d4 is primarily employed in quantitative mass spectrometry (LC-MS/MS and GC-MS) workflows to accurately measure lawsone concentrations in complex biological and environmental matrices .

Quantitative MS Workflow Stable isotope-labeled internal standard for isotope dilution LC-MS/MS of lawsone.
Certified Dual Purity High isotopic enrichment and chemical purity support accurate quantitation without cross-signal.
Analyte Co-Elution Matches chromatographic retention for reliable matrix-effect correction in complex samples.

Performance Gap vs. Unlabeled Lawsone


Generic substitution of Lawsone-d4 with unlabeled lawsone or structurally related analogues for quantitative analysis is fundamentally invalid due to the distinct isotopic properties required for accurate mass spectrometry. While unlabeled lawsone (m/z 174.16) and Lawsone-d4 (m/z 178.18) share identical chromatographic behavior, their mass differences enable unequivocal distinction in MS detectors, a critical prerequisite for isotope dilution methods . Furthermore, Lawsone-d4 is certified to a minimum isotopic enrichment of 98 atom% D and chemical purity of ≥98%, specifications that are not available for generic lawsone products . This ensures that the internal standard does not contribute to the analyte signal, which would otherwise lead to systematic underestimation of lawsone concentrations.

Isotopic signature Unlabeled lawsone lacks the deuterium mass shift required for isotope dilution ISTD function.
Enrichment specification Generic lawsone offers no certified isotopic purity; may lead to inconsistent quantification bias.
Method principle External calibration or structural analogues cannot correct variable matrix effects like co-eluting SIL-IS.

Quantitative Performance Evidence


Isotopic Enrichment for High-Fidelity Quantitation

The isotopic enrichment of Lawsone-d4 is a critical parameter that directly impacts the accuracy of quantitative LC-MS/MS assays. The product is certified to a minimum isotopic enrichment of 98 atom% D . This high enrichment ensures that the contribution of the internal standard to the analyte (unlabeled lawsone) signal is negligible (<2%), thereby preventing signal cross-contamination and ensuring that the measured ion ratio accurately reflects the concentration of the target analyte.

Isotopic Enrichment
Specification review
≥ 98 atom% D
vs 0 atom% D (unlabeled)
Supports low analyte-signal cross-contribution in IDMS.
CoA specification; verify lot certificate for enrichment value.
Quantitative Bioanalysis Isotope Dilution Mass Spectrometry Internal Standard

Chemical Purity Minimizing Matrix Interference

Lawsone-d4 is supplied with a guaranteed minimum chemical purity of 98% . This high purity reduces the risk of introducing unknown impurities that could cause ion suppression or enhancement during electrospray ionization (ESI), thereby compromising the accuracy of the quantitative method. While generic lawsone can be obtained at >98% purity, the combination of high chemical and isotopic purity is specific to the deuterated product and is essential for reliable LC-MS/MS analysis.

Chemical Purity
Specification review
≥ 98%
Dual-purity combined with isotopic enrichment
Minimizes impurity-related ion suppression risks.
Vendor specification; not unique to deuterated form.
Analytical Chemistry Method Validation Quality Control

Mass Shift for Unambiguous Analyte Discrimination

The incorporation of four deuterium atoms in Lawsone-d4 results in a +4.02 Da mass shift relative to unlabeled lawsone (m/z 174.16 for [M+H]+ vs. 178.18 for [M+H]+ of Lawsone-d4) [1]. This mass difference is well above the resolution required for modern triple quadrupole and high-resolution mass spectrometers, ensuring baseline separation of the analyte and internal standard in the mass domain. This is in contrast to using a structural analogue internal standard, which may have a different retention time and ionization efficiency, leading to inaccurate correction for matrix effects.

Mass Shift
Class-level inference
+4.02 Da
from 174.16 Da (unlabeled)
Guarantees baseline MS separation from analyte.
Fundamental isotopic property; instrument-agnostic.
Mass Spectrometry LC-MS/MS GC-MS

Quantification Accuracy via Isotope Dilution

Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard like Lawsone-d4 is a primary method of measurement that can achieve high accuracy and precision. Studies using similar deuterated internal standards in complex matrices have demonstrated that the use of SIL-IS can reduce quantification bias from matrix effects and sample preparation variability. While specific data for Lawsone-d4 is not available, the method principle ensures that the analyte-to-internal standard peak area ratio remains constant despite sample loss or ion suppression, provided the internal standard co-elutes with the analyte [1].

Quantification Accuracy
Class-level inference
IDMS principle reduces matrix-related bias compared to external calibration.
Supports method accuracy in complex biological and environmental matrices.
Data from similar SIL-IS; no product-specific validation study reported.
Isotope Dilution Quantitative Analysis Method Accuracy

Long-Term Storage Stability

Lawsone-d4 is stable when stored at room temperature under the conditions recommended in its Certificate of Analysis . The manufacturer notes that after three years of storage under these conditions, the compound should be re-analyzed for chemical purity before use . This provides a defined shelf-life and quality control point, ensuring that the compound remains fit for its intended use as an analytical standard over an extended period.

Storage Stability
Data to verify
≥ 3 years at room temperature
Re-analysis advised before use after 3 years.
Defines inventory quality control checkpoint.
Supplier recommendation; verify with storage conditions.
Stability Storage Quality Assurance

Key Application Scenarios


LC-MS/MS Quantitation in Biological Matrices

Lawsone-d4 is the optimal internal standard for developing and validating a quantitative LC-MS/MS method for lawsone in plasma, urine, or tissue homogenates. The high isotopic purity (≥98 atom% D) ensures that the internal standard does not contribute to the analyte signal, while the +4.02 Da mass shift enables reliable MRM transitions (e.g., m/z 175→121 for lawsone and m/z 179→125 for Lawsone-d4) with minimal cross-talk [1]. This method can achieve the accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring [2].

Quality Control of Henna-Based Products

For manufacturers and regulatory bodies, Lawsone-d4 enables accurate quantification of lawsone content in henna-derived products. By using isotope dilution mass spectrometry, the method compensates for the complex and variable matrix of herbal extracts, which often contain pigments and other interfering compounds [1]. This ensures that the measured lawsone concentration reflects the true content, supporting product standardization, batch-to-batch consistency, and adherence to safety and labeling regulations [2].

Metabolic Tracing and Pharmacokinetic Profiling

Lawsone-d4 can be used as a non-radioactive tracer to study the absorption, distribution, metabolism, and excretion (ADME) of lawsone in vivo. The deuterium label allows for the differentiation of exogenously administered lawsone-d4 from endogenous lawsone or other naphthoquinones present in the diet or biological system [1]. This is crucial for accurately determining pharmacokinetic parameters and identifying metabolites without the safety concerns associated with radioactive tracers [2].

Environmental Monitoring of Lawsone

In environmental analysis, Lawsone-d4 can serve as a surrogate standard to correct for losses during sample preparation and matrix effects during LC-MS/MS analysis of lawsone in water, soil, or sediment samples [1]. The high chemical purity (≥98%) minimizes the introduction of additional contaminants, while its stable nature under recommended storage conditions ensures consistent performance across long-term monitoring studies [2].

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis of Lawsone
Certified isotopic enrichment and mass shift
Bioanalytical method validation for research PK studies
Henna Product Constituent Quantification
Matrix-independent isotope dilution
Correction for complex herbal extract interferences
In Vivo ADME Tracing of Lawsone
Deuterium label for metabolite differentiation
Non-radioactive distribution and metabolism profiling
Environmental Sample Analysis
Long-term storage stability and purity
Recovery correction in water/soil matrices

Technical Documentation Hub

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32 linked technical documents
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